Cas no 1021072-67-2 (1-(4- tert -Butyl-phenyl)-propylamine)

1-(4- tert -Butyl-phenyl)-propylamine structure
1021072-67-2 structure
Product name:1-(4- tert -Butyl-phenyl)-propylamine
CAS No:1021072-67-2
MF:C13H21N
MW:191.3125436306
CID:3059905

1-(4- tert -Butyl-phenyl)-propylamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4- tert -Butyl-phenyl)-propylamine
    • 1-[4-(2-methylpropyl)phenyl]propan-1-amine
    • Alpha-ethyl-4-tert-butyl-Benzenemethanamine
    • Benzenemethanamine, α-ethyl-4-(2-methylpropyl)-
    • Inchi: 1S/C13H21N/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3
    • InChI Key: LYXQOWLLYFIFDS-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(CC(C)C)C=C1)(N)CC

Computed Properties

  • Exact Mass: 191.1674g/mol
  • Monoisotopic Mass: 191.1674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų
  • Molecular Weight: 191.31g/mol

Experimental Properties

  • Density: 0.913±0.06 g/cm3(Predicted)
  • Boiling Point: 279.2±9.0 °C(Predicted)
  • pka: 9.46±0.10(Predicted)

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